molecular formula C12H17NO4 B6274819 (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid CAS No. 2763741-58-6

(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid

Cat. No. B6274819
CAS RN: 2763741-58-6
M. Wt: 239.3
InChI Key:
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Description

(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid, also known as (2S)-2-ethynyl-1-((tert-butoxy)carbonyl)pyrrolidine-2-carboxylic acid, is a synthetic compound that is widely used in the scientific research field. Its versatility and accessibility make it a popular choice for a variety of experiments, such as those that involve biochemical and physiological effects.

Mechanism of Action

(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid is a synthetic compound that can act as an inhibitor of a variety of enzymes. Its mechanism of action is not fully understood, but it is believed to act by binding to the active site of the enzyme and inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid are not fully understood, but it is believed to have a range of effects on the body, including inhibition of protein tyrosine phosphatases, inhibition of cysteine proteases, and inhibition of enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available, and its versatility makes it a popular choice for a variety of experiments. Furthermore, its synthesis method is relatively straightforward, making it easy to prepare in the laboratory. However, there are a few limitations to using this compound in laboratory experiments. For example, the synthesis method produces a mixture of (2S)- and (2R)-enantiomers, which must be separated by column chromatography before use. Additionally, the biochemical and physiological effects of this compound are not fully understood, and further research is needed to fully elucidate its mechanism of action.

Future Directions

The potential future directions for (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid are numerous. Further research is needed to fully understand its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research is needed to explore its potential therapeutic applications, such as its use as an inhibitor of protein tyrosine phosphatases or cysteine proteases. Furthermore, its potential as an imaging agent for positron emission tomography (PET) should also be explored. Finally, further research is needed to explore the potential of (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid as a building block for the synthesis of other compounds.

Synthesis Methods

(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid can be synthesized in the laboratory using a variety of methods. The most common method is the reaction of ethynylpyrrolidine-2-carboxylic acid with tert-butyl bromoacetate in the presence of a base, such as potassium carbonate. This reaction produces a mixture of (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid and its corresponding (2R)-enantiomer. The mixture can then be purified by column chromatography to obtain the desired (2S)-enantiomer in high yield.

Scientific Research Applications

(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid has a variety of scientific research applications. It is used in the synthesis of a variety of compounds, such as inhibitors of protein tyrosine phosphatases, and is also used in the synthesis of compounds with potential therapeutic applications, such as inhibitors of the enzyme cysteine protease. Furthermore, (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid has been used in the synthesis of compounds that can be used as imaging agents for positron emission tomography (PET).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid involves the protection of the amine group, followed by the addition of an ethynyl group to the carboxylic acid. The protected amine group is then deprotected to yield the final product.", "Starting Materials": [ "L-proline", "tert-butyl chloroformate", "sodium ethynide", "acetic acid", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Protection of the amine group of L-proline with tert-butyl chloroformate in the presence of sodium bicarbonate and acetic acid to yield (2S)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid", "Addition of sodium ethynide to (2S)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid in diethyl ether to yield (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid", "Deprotection of the tert-butoxy group with water to yield the final product, (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid" ] }

CAS RN

2763741-58-6

Molecular Formula

C12H17NO4

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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